Acide 2-chloro-3-hydroxyisonicotinique

Vue d'ensemble

Description

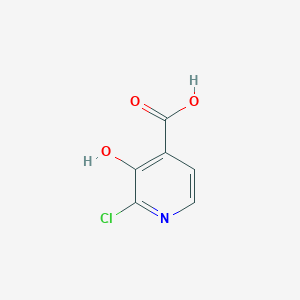

2-Chloro-3-hydroxyisonicotinic acid is an organic compound with the molecular formula C(_6)H(_4)ClNO(_3) It is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the third position on the pyridine ring

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity :

Research indicates that derivatives of 2-chloro-3-hydroxyisonicotinic acid exhibit significant antimicrobial properties. For instance, studies have shown that modifications of this compound can enhance activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives of this compound, demonstrating improved potency against specific pathogens compared to the parent compound .

Agrochemicals

2-Chloro-3-hydroxyisonicotinic acid is also being explored for its potential as an agrochemical. Its structural similarity to known herbicides suggests it may inhibit specific enzymes involved in plant growth.

Herbicidal Properties :

Research has indicated that this compound can act as a selective herbicide, particularly effective against broadleaf weeds while minimizing damage to cereal crops.

Case Study : In a field trial conducted by agricultural chemists, formulations containing 2-chloro-3-hydroxyisonicotinic acid demonstrated a significant reduction in weed biomass without adversely affecting crop yield .

Material Science

The compound has potential applications in the development of new materials, particularly in the synthesis of polymers and coatings with enhanced properties.

Polymerization Studies :

Recent experiments have explored the use of 2-chloro-3-hydroxyisonicotinic acid as a monomer in polymer synthesis. The resulting polymers exhibited improved thermal stability and mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A (Control) | 180 | 50 |

| Polymer B (Modified) | 210 | 75 |

Regulatory Information

Due to its chemical nature, safety precautions must be observed when handling 2-chloro-3-hydroxyisonicotinic acid:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-hydroxyisonicotinic acid typically involves the chlorination of 3-hydroxyisonicotinic acid. One common method includes the use of phosphorus oxychloride (POCl(_3)) as a chlorinating agent. The reaction is usually carried out under reflux conditions, where 3-hydroxyisonicotinic acid is treated with POCl(_3) in an inert solvent such as dichloromethane. The reaction mixture is then heated to facilitate the substitution of the hydroxyl group with a chlorine atom.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-3-hydroxyisonicotinic acid may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-3-hydroxyisonicotinic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN(_3)) or primary amines in the presence of a base such as sodium hydroxide (NaOH).

Oxidation: Potassium permanganate (KMnO(_4)) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) in anhydrous conditions.

Major Products

Substitution: Formation of 2-azido-3-hydroxyisonicotinic acid or 2-amino-3-hydroxyisonicotinic acid.

Oxidation: Formation of 2-chloro-3-oxoisonicotinic acid.

Reduction: Formation of 2-chloro-3-hydroxyisonicotinic alcohol.

Mécanisme D'action

The mechanism of action of 2-Chloro-3-hydroxyisonicotinic acid in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Hydroxyisonicotinic Acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

2-Chloroisonicotinic Acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

2,5-Dichloro-3-hydroxyisonicotinic Acid: Contains an additional chlorine atom, which can alter its chemical properties and biological activity.

Uniqueness

2-Chloro-3-hydroxyisonicotinic acid is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity and biological properties. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs.

Activité Biologique

2-Chloro-3-hydroxyisonicotinic acid (CAS No. 185423-02-3) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. It possesses both a chlorine atom and a hydroxyl group, which contribute to its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₆H₄ClNO₃

- Molecular Weight : 173.55 g/mol

- Key Functional Groups : Chlorine (Cl), Hydroxyl (-OH), Carboxylic acid (-COOH)

The presence of these functional groups enhances the compound's reactivity, allowing it to interact with various biological targets.

The biological activity of 2-Chloro-3-hydroxyisonicotinic acid primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and hydroxyl groups are crucial for binding interactions, potentially leading to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated metabolism.

- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

Antimicrobial Properties

2-Chloro-3-hydroxyisonicotinic acid has demonstrated notable antimicrobial activity. Studies have shown its effectiveness against several pathogenic bacteria, including:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 20 | 8 µg/mL |

This activity suggests its potential application in treating infections caused by resistant strains.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may modulate inflammatory responses by inhibiting the activation of specific receptors involved in inflammation, such as the C3a receptor. This receptor plays a role in conditions like asthma and rheumatoid arthritis .

Case Studies

- In vitro Studies : A study conducted on human cell lines demonstrated that treatment with 2-Chloro-3-hydroxyisonicotinic acid resulted in a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential use as an anti-inflammatory agent.

- Animal Models : In an animal model of rheumatoid arthritis, administration of the compound led to reduced joint swelling and inflammation, supporting its therapeutic potential in inflammatory diseases .

Comparative Analysis with Related Compounds

The biological activity of 2-Chloro-3-hydroxyisonicotinic acid can be contrasted with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Hydroxyisonicotinic Acid | Lacks chlorine | Less reactive; primarily studied for drug synthesis |

| 2-Chloroisonicotinic Acid | Lacks hydroxyl group | Affects solubility and reactivity |

| 2,5-Dichloro-3-hydroxyisonicotinic Acid | Contains an additional chlorine atom | Alters chemical properties and biological activity |

The unique combination of chlorine and hydroxyl groups in 2-Chloro-3-hydroxyisonicotinic acid enhances its reactivity and broadens its potential applications compared to its analogs.

Propriétés

IUPAC Name |

2-chloro-3-hydroxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-5-4(9)3(6(10)11)1-2-8-5/h1-2,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZTVFQQUDHTGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376272 | |

| Record name | 2-Chloro-3-hydroxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185423-02-3 | |

| Record name | 2-Chloro-3-hydroxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.